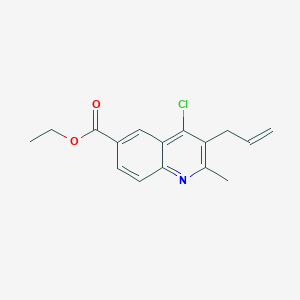![molecular formula C18H24N2O2 B5685429 2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol](/img/structure/B5685429.png)
2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMQ, and it is a quinoline derivative. MMQ has been studied extensively for its ability to modulate certain biochemical and physiological processes in the body.
作用机制
The mechanism of action of MMQ is not fully understood, but it is believed to involve the modulation of certain ion channels and enzymes in the body. Specifically, MMQ has been shown to inhibit the activity of the TRPV1 ion channel and acetylcholinesterase enzyme. This leads to a decrease in the activity of these molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
MMQ has been shown to have a variety of biochemical and physiological effects on the body. For example, it has been shown to decrease the activity of the TRPV1 ion channel, which can lead to a decrease in pain sensation. MMQ has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can have a variety of effects on cognitive function and memory.
实验室实验的优点和局限性
One advantage of using MMQ in lab experiments is that it has been shown to be relatively safe and non-toxic. This makes it a good candidate for use in animal studies and potentially in human clinical trials. However, one limitation of using MMQ is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its effects on the body.
未来方向
There are several future directions for research on MMQ. One area of research could focus on developing new pain medications based on MMQ's ability to inhibit the TRPV1 ion channel. Another area of research could focus on developing new treatments for Alzheimer's disease based on MMQ's ability to inhibit acetylcholinesterase. Additionally, more research is needed to fully understand the mechanism of action of MMQ and its effects on the body.
合成方法
The synthesis of MMQ involves the reaction of 6-methylquinolin-4-ol with 3-(methoxymethyl)piperidine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. The yield of MMQ can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学研究应用
MMQ has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of certain ion channels in the body. Specifically, MMQ has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in the sensation of pain. This makes MMQ a promising candidate for the development of new pain medications.
Another area of research has focused on MMQ's ability to modulate the activity of certain enzymes in the body. For example, MMQ has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes MMQ a potential candidate for the development of new treatments for Alzheimer's disease.
属性
IUPAC Name |
2-[[3-(methoxymethyl)piperidin-1-yl]methyl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-5-6-17-16(8-13)18(21)9-15(19-17)11-20-7-3-4-14(10-20)12-22-2/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKHEXDMXPSZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CN3CCCC(C3)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Methoxymethyl)piperidin-1-YL]methyl}-6-methylquinolin-4-OL | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)


![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)

![ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5685397.png)
![3,5-dimethyl-7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5685405.png)

![3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole](/img/structure/B5685423.png)
![N-[(8-methoxyquinolin-5-yl)methyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5685425.png)
![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)

![4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinazolin-2(1H)-one](/img/structure/B5685444.png)